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Compound of Interest

Compound Name: Estrogen receptor modulator 12

Cat. No.: B15493156 Get Quote

Compound 1a-(R) is the R-enantiomer of a racemic spiropyrazolopyridone compound identified

as a potent inhibitor of Dengue Virus, specifically targeting the non-structural protein 4B

(NS4B), a key component of the viral replication complex.[1]

Quantitative Biological Activity
The in vitro antiviral activity and physicochemical properties of Compound 1a-(R) and its S-

enantiomer have been characterized, demonstrating significant stereoselectivity in its biological

function.

Compoun
d

Target Assay EC₅₀ (nM) CC₅₀ (nM)
Selectivit
y Index
(SI)

Ref

1a-(R) DENV-2
Plaque

Assay
12 >1,000 >83 [1]

1b-(S) DENV-2
Plaque

Assay
>1,000 >1,000 - [1]

Table 1: Antiviral activity of Compound 1a-(R) and its enantiomer 1b-(S) against Dengue Virus

serotype 2 (DENV-2) in A549 cells.
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Property Compound 1a-(R)

Aqueous Solubility 11 µM

logP 4.9

Table 2: Physicochemical properties of Compound 1a-(R).[1]

Experimental Protocols & Methodologies
Antiviral Activity (Plaque Assay)
This assay quantifies the amount of infectious virus particles following treatment with the

compound.

Cell Seeding: A549 cells (human lung adenocarcinoma) are seeded in appropriate culture

plates.

Infection: Cells are infected with DENV-2 (New Guinea C strain) at a multiplicity of infection

(MOI) of 0.5.

Compound Treatment: Simultaneously with infection, cells are treated with 2-fold serial

dilutions of the test compounds (e.g., Compound 1a-(R)). A DMSO control (0.5%) is run in

parallel.

Incubation: The infected and treated cells are incubated at 37°C for 48 hours.

Harvesting: After incubation, the cell culture supernatants are harvested.

Quantification: Viral titers in the supernatants are determined via a standard plaque assay on

a suitable cell line (e.g., Vero cells).

Data Analysis: The 50% effective concentration (EC₅₀) is calculated by plotting the logarithm

of the viral titers against the compound concentrations.[1]

Cell Viability Assay
This assay is performed to determine the cytotoxicity of the compound.
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Cell Treatment: A549 cells are treated with various concentrations of the test compound.

Incubation: Cells are incubated for the same duration as the antiviral assay (48 hours).

Measurement: Cell viability is measured using standard methods, such as those based on

metabolic activity (e.g., MTT, MTS) or cell membrane integrity.

Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response

curve.[1]

Resistance Analysis
Resistance studies identified that a specific mutation in the viral NS4B protein confers

resistance to the compound.

Virus Passaging: DENV-2 is passaged in the presence of sub-optimal concentrations of

Compound 1a-(R).

Resistant Clone Selection: Viral clones capable of replicating in the presence of the

compound are selected and plaque-purified.

Genomic Sequencing: The genome of the resistant virus is sequenced to identify mutations

not present in the wild-type virus.

Confirmation: The identified mutation (e.g., at amino acid 63 of NS4B) is introduced into a

wild-type infectious clone to confirm that this specific mutation is responsible for the

resistance phenotype.[1]

Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental logic and the compound's mechanism of

action.
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Caption: Experimental workflow for determining the in vitro antiviral EC₅₀ of Compound 1a-(R).
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Caption: Stereoselectivity of Compound 1, with the R-enantiomer (1a) being significantly more

potent.
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Caption: Proposed mechanism of action where Compound 1a-(R) inhibits the DENV NS4B

protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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